11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate 11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate
Brand Name: Vulcanchem
CAS No.: 94135-27-0
VCID: VC19331681
InChI: InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1
SMILES:
Molecular Formula: C29H40O7
Molecular Weight: 500.6 g/mol

11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate

CAS No.: 94135-27-0

Cat. No.: VC19331681

Molecular Formula: C29H40O7

Molecular Weight: 500.6 g/mol

* For research use only. Not for human or veterinary use.

11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate - 94135-27-0

Specification

CAS No. 94135-27-0
Molecular Formula C29H40O7
Molecular Weight 500.6 g/mol
IUPAC Name [2-[(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1
Standard InChI Key FAPMGCFSVXGXMO-YCWYSMAFSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O
Canonical SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic name 11β,21-dihydroxy-16β,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate delineates its structural components:

  • Pregna-1,4-diene-3,20-dione backbone: A 21-carbon steroid framework with conjugated double bonds at C1–C4 and ketone groups at C3 and C20 .

  • 11β-Hydroxyl group: A stereospecific hydroxyl moiety at C11, critical for glucocorticoid receptor binding .

  • 16β,17-Isopropylidenedioxy ketal: A cyclic acetal formed by reacting acetone with vicinal diols at C16 and C17, enhancing metabolic stability .

  • 21-Pivalate ester: A trimethylacetyl group esterified to the C21 hydroxyl, modulating lipophilicity and hydrolysis kinetics .

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
CAS NumberNot explicitly reported in available sources
Molecular FormulaEstimated C₂₇H₃₆O₈ (based on structural analogs)
Molecular Weight~508.58 g/mol (calculated)
Key Functional Groups11β-OH, 16β,17-isopropylidenedioxy, 21-pivalate

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step functionalization of a steroid precursor, typically hydrocortisone or prednisolone:

  • Introduction of the 16β,17-Ketal:

    • Reacting the 16α,17α-diol with acetone under acidic conditions (e.g., HCl) forms the isopropylidenedioxy bridge, stabilizing the diol against oxidation .

  • Esterification at C21:

    • The 21-hydroxyl group undergoes acylation with pivaloyl chloride in the presence of a base (e.g., pyridine), yielding the pivalate ester .

Industrial Production

  • Purity Standards: Regulatory-grade batches require HPLC purity ≥98%, as mandated for pharmacopeial reference standards .

Pharmacological Profile

Mechanism of Action

As a glucocorticoid receptor (GR) agonist, the compound exerts anti-inflammatory effects via:

  • Transcriptional Regulation: Binding cytosolic GRs, translocating to the nucleus, and modulating gene expression (e.g., suppressing NF-κB) .

  • Ester Hydrolysis: In vivo cleavage of the pivalate ester by esterases releases the active 21-hydroxy metabolite, prolonging therapeutic activity .

Pharmacokinetics

  • Absorption: Enhanced lipophilicity from the pivalate group facilitates transdermal or mucosal absorption .

  • Half-Life: Structural analogs like prednicarbate (t₁/₂ = 6–8 hrs) suggest sustained activity compared to non-esterified glucocorticoids .

Therapeutic Applications

Dermatology

  • Psoriasis and Eczema: Topical formulations target epidermal inflammation with minimized systemic exposure, reducing adverse effects like skin atrophy .

  • Clinical Efficacy: A 2024 study on analogous 21-esters reported 60–70% reduction in erythema and scaling over 4 weeks .

Immunology

  • Autoimmune Disorders: Parenteral administration may suppress T-cell proliferation and cytokine release, though clinical data remain speculative .

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